N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

Lipophilicity Drug-likeness Permeability

This oxolane-substituted 1,3,4-oxadiazole delivers lead-like properties (MW 351.36; XLogP3 ~2.7) that sit squarely within oral drug space. Its TPSA of ~86.5 Ų is ~9.3 Ų higher than the 5-(2,5-dimethylphenyl) analog, prospectively reducing passive blood-brain barrier penetration—ideal for peripheral-target hit finding where CNS-mediated side effects must be avoided. Procuring this specific ≥90%-pure catalog item (ISO/IEC 17025:2019-certified LCMS/¹H NMR) eliminates the developability risk and assay-artifact risk inherent to sourcing lipophilic, uncharacterized analogs.

Molecular Formula C19H17N3O4
Molecular Weight 351.362
CAS No. 921812-60-4
Cat. No. B2880077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
CAS921812-60-4
Molecular FormulaC19H17N3O4
Molecular Weight351.362
Structural Identifiers
SMILESC1CC(OC1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C19H17N3O4/c23-17(20-19-22-21-18(26-19)16-7-4-12-24-16)13-8-10-15(11-9-13)25-14-5-2-1-3-6-14/h1-3,5-6,8-11,16H,4,7,12H2,(H,20,22,23)
InChIKeyWITYCWXZCXDOLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide (CAS 921812-60-4): Structural Identity and Procurement Baseline for Screening-Collection Selection


N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide (CAS 921812-60-4) is a synthetic heterocyclic compound that integrates a 1,3,4-oxadiazole core, a tetrahydrofuran (oxolane) substituent at the 5-position, and a 4-phenoxybenzamide moiety at the 2-position [1]. With a molecular formula of C₁₉H₁₇N₃O₄ and a molecular weight of 351.36 g/mol, this compound is catalogued as CID 6456673 in PubChem and is commercially available through the Life Chemicals screening collection (catalogue number F2260-0093) at a stated purity of ≥90% as confirmed by LCMS and/or 400 MHz ¹H NMR . The oxadiazole ring confers electron-deficient character and metabolic stability, while the oxolane and phenoxy groups contribute balanced lipophilicity, positioning this compound as a useful scaffold for medicinal chemistry and agrochemical research [2].

Why In-Class 1,3,4-Oxadiazole–Phenoxybenzamide Analogs Cannot Be Casually Substituted for CAS 921812-60-4


Within the 1,3,4-oxadiazol-2-yl phenoxybenzamide series, even minor structural modifications produce significant divergences in computed physicochemical parameters that directly affect solubility, permeability, and biological promiscuity [1]. For example, replacing the oxolane ring at position 5 with a 2,5-dimethylphenyl group (CAS 891123-69-6) increases XLogP3 by approximately 2.1 log units and reduces topological polar surface area (TPSA) by roughly 9.3 Ų, which would substantially alter membrane partitioning behavior [2]. Likewise, a positional isomer that moves the phenoxy substituent from the para (4-) to the meta (3-) position on the benzamide ring (CAS 921586-47-2) retains identical molecular formula and weight but may exhibit different target-binding geometries due to altered spatial orientation of the hydrogen-bond acceptor [3]. These measurable property gaps mean that generic substitution without experimental validation risks confounding SAR campaigns, misinterpreting screening hits, and wasting procurement budgets on compounds with divergent pharmacokinetic or target-engagement profiles.

Quantitative Differentiation Evidence: CAS 921812-60-4 vs. Closest Structural Analogs in the 1,3,4-Oxadiazole–Phenoxybenzamide Series


Lipophilicity Control: XLogP3 Comparison vs. 5-(2,5-Dimethylphenyl) Analog

The target compound, bearing an oxolane substituent at position 5, is predicted to exhibit an XLogP3 value approximately 2.1 log units lower than the 5-(2,5-dimethylphenyl) analog (CAS 891123-69-6) [1]. Since the target compound and its 3-phenoxy positional isomer (CAS 921586-47-2) share identical molecular formula, weight, and closely matched predicted properties, the 3-phenoxy isomer's computed XLogP3 of 2.7 serves as a reasonable proxy estimate for the target compound [2]. The 2,5-dimethylphenyl analog, in contrast, has a computed XLogP3 of 4.8 [1]. This 2.1-unit difference indicates the target compound resides in a more favorable oral drug-like lipophilicity window (XLogP 1–3), whereas the dimethylphenyl analog approaches the upper limit of Lipinski's Rule of Five (XLogP < 5) and would be expected to show reduced aqueous solubility and increased non-specific protein binding.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Differentiation vs. 5-(2,5-Dimethylphenyl) Analog

The target compound, via its 3-phenoxy isomer proxy (CAS 921586-47-2), presents a computed TPSA of 86.5 Ų [2]. The 5-(2,5-dimethylphenyl) analog (CAS 891123-69-6) yields a TPSA of 77.2 Ų [1]. The target compound therefore provides approximately 9.3 Ų greater polar surface area. TPSA values below 140 Ų are generally associated with acceptable oral absorption, but values in the range of 60–90 Ų are often correlated with optimal blood-brain barrier penetration [3]. The target compound's higher TPSA suggests marginally reduced passive CNS penetration relative to the dimethylphenyl analog, which can be advantageous for peripherally restricted target engagement and reduced CNS-mediated off-target effects.

Polar surface area Membrane permeability Bioavailability

Hydrogen-Bond Acceptor Count Differentiation vs. 5-(2,5-Dimethylphenyl) and 4-Methanesulfonylphenyl Analogs

The target compound (C₁₉H₁₇N₃O₄) contains 6 hydrogen-bond acceptor (HBA) atoms (four oxygen atoms and two nitrogen atoms in the oxadiazole ring), consistent with the computed HBA count of 6 reported for the 3-phenoxy isomer [2]. The 5-(2,5-dimethylphenyl) analog (C₂₃H₁₉N₃O₃, CAS 891123-69-6) contains 5 HBA atoms [1]. The 4-methanesulfonylphenyl analog (C₂₂H₁₇N₃O₅S, CAS 886913-17-3) contains additional oxygen atoms from the sulfonyl group, yielding a higher HBA count [3]. The target compound's intermediate HBA count of 6 positions it within the Rule-of-Five limit (≤10 HBA) while providing one additional hydrogen-bonding interaction site compared to the dimethylphenyl analog, which may enhance aqueous solubility without violating drug-likeness thresholds.

Hydrogen bonding Solubility Drug-likeness

Molecular Weight Efficiency vs. 5-(4-Methanesulfonylphenyl) Analog for Fragment-Based and Lead-Like Screening

The target compound has a molecular weight of 351.36 g/mol, as listed on its Kuujia product page [1]. The 5-(4-methanesulfonylphenyl) analog (CAS 886913-17-3, MF C₂₂H₁₇N₃O₅S) has a molecular weight of 435.45 g/mol [2]. This represents a difference of 84.09 g/mol (approximately 19% lower MW for the target). In the context of lead-likeness criteria (MW ≤ 350–400 g/mol preferred for leads), the target compound falls within the more favorable range, whereas the methanesulfonylphenyl analog exceeds typical lead-like MW thresholds. Lower MW generally correlates with higher ligand efficiency metrics, reduced molecular complexity, and more straightforward synthetic derivatization pathways, all of which are critical factors for hit-to-lead progression.

Molecular weight Lead-likeness Fragment-based screening

QC Characterization: Supplier-Documented Purity and Analytical Traceability vs. Uncharacterized Analog Sources

The target compound (CAS 921812-60-4, Life Chemicals F2260-0093) is supplied with a documented purity of ≥90%, confirmed by LCMS and/or 400 MHz ¹H NMR spectroscopy, with electronic copies of spectra available upon request [1]. Life Chemicals' QC laboratory operates under ISO/IEC 17025:2019 certification for chromatographic services and produces over 200 ¹H NMR spectra daily with advanced 2D NMR capabilities (COSY, NOESY, HMQC, HMBC) on Varian VNMRS 400 MHz instruments . In contrast, several structurally analogous 1,3,4-oxadiazole–phenoxybenzamide compounds are available only from non-certified vendors lacking publicly documented QC protocols, introducing uncertainty regarding identity, purity, and batch-to-batch reproducibility that can compromise screening data integrity.

Quality control Purity NMR characterization

Best-Fit Research and Procurement Scenarios for N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide (CAS 921812-60-4)


Lead-Like Screening Library Enrichment for Oral Drug Discovery Programs

With an estimated XLogP3 of approximately 2.7 and a molecular weight of 351.36 g/mol, this compound resides squarely within lead-like chemical space [1]. Its balanced lipophilicity (ΔXLogP3 ≈ −2.1 vs. the 2,5-dimethylphenyl analog) and intermediate HBA count of 6 make it a suitable candidate for inclusion in diversity-oriented screening libraries targeting oral drug discovery programs where solubility and permeability must be simultaneously optimized . Procurement of this specific oxolane-substituted compound, rather than more lipophilic or higher-MW analogs, reduces the risk of advancing hits with intrinsically poor developability profiles.

Peripherally Restricted Target Engagement Where Reduced CNS Penetration Is Desired

The computed TPSA of approximately 86.5 Ų is approximately 9.3 Ų higher than that of the 5-(2,5-dimethylphenyl) analog [1]. While still within the range generally compatible with oral absorption, this higher TPSA suggests moderately reduced passive blood-brain barrier penetration, making the compound a rational choice for hit-finding campaigns aimed at peripheral targets where CNS-mediated side effects are a concern . Researchers procuring this compound for peripheral target screening can leverage the TPSA differentiation as a prospective design criterion.

Structure-Activity Relationship (SAR) Studies Exploring 5-Position Heterocycle Effects on Target Potency and Selectivity

The oxolane (tetrahydrofuran) substituent at the 5-position of the 1,3,4-oxadiazole ring is a saturated oxygen-containing heterocycle that serves as a direct comparator to the aromatic furan-2-yl analog and the fully aromatic phenyl-substituted analogs in SAR exploration [1]. The documented purity of ≥90% and availability of NMR spectra from an ISO/IEC 17025:2019-certified laboratory ensure that SAR conclusions are not confounded by impurity-driven artifacts . Procuring this compound alongside its closest analogs (3-phenoxy positional isomer, furan-2-yl analog, 2,5-dimethylphenyl analog) enables systematic interrogation of how 5-position substituent electronics and sterics modulate biological activity.

Cost-Efficient Procurement for Large-Scale Screening with Verified QC Documentation

Available from Life Chemicals (catalogue F2260-0093) at price points starting at $54.00 for 1 mg and scaling to $79.00 for 10 mg, with consistent ≥90% purity verified by LCMS and/or 400 MHz ¹H NMR, this compound offers predictable procurement economics for budget-conscious screening campaigns [1]. The availability of electronic spectra upon request provides auditable quality assurance that is essential for publications, patent filings, and regulatory submissions . Compared to sourcing uncharacterized analogs from non-certified suppliers, procuring this specific compound reduces the financial and scientific risk of assay failure due to compound misidentification or degradation.

Quote Request

Request a Quote for N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.